PEG3 Linker Length Maximizes PROTAC-Mediated Degradation Efficiency
In a comparative evaluation of PROTACs targeting the estrogen receptor alpha (ERα), the construct bearing a PEG3 linker (LCL-ER(dec)) demonstrated superior degradation activity relative to analogs with PEG2 and PEG4 linkers [1]. While all three PROTACs exhibited comparable binding affinities to ERα (IC50 = 30–50 nM), the PEG3-linked variant achieved the highest protein degradation, as quantified by Western blotting [1]. This finding is corroborated by a broader study on Retro-2-based PROTACs, which established that the length of the flexible PEG chain linker is a critical determinant of GSPT1 degradation potency [2]. Although Boc-NH-PEG3-propargyl itself was not the exact linker used in these studies, the data provide class-level inference that a PEG3 spacer length (three ethylene glycol units) can be optimal for ternary complex formation and subsequent ubiquitination in certain PROTAC systems.
| Evidence Dimension | PROTAC degradation activity (ERα target) |
|---|---|
| Target Compound Data | PEG3-linked PROTAC: Highest degradation activity (exact DC50 not reported) |
| Comparator Or Baseline | PEG2-linked PROTAC: Reduced degradation activity; PEG4-linked PROTAC: Reduced degradation activity |
| Quantified Difference | PEG3 variant exhibited highest degradation; no significant difference in binding affinity (IC50 30–50 nM across all variants) |
| Conditions | Cellular assay (MCF-7 cells); Western blot quantification |
Why This Matters
Selecting a PEG3-based linker like Boc-NH-PEG3-propargyl can maximize degradation efficiency, reducing the need for extensive linker-length optimization during PROTAC development.
- [1] MEDCHEM NEWS. Decoy nucleic acid-type PROTACs for selective ERα degradation. MEDCHEM NEWS, 2023, 33(2), 24-25. View Source
- [2] T. F. Fischer et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 283, 117123. View Source
